![molecular formula C17H16ClNO3S2 B2690315 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide CAS No. 2034353-78-9](/img/structure/B2690315.png)
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains a benzo[b]thiophene moiety, which is a type of aromatic heterocycle . It also has a chlorobenzenesulfonamide group, which is commonly found in various pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a benzo[b]thiophene ring attached to a chlorobenzenesulfonamide group via a 2-hydroxypropyl linker .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Benzo[b]thiophene derivatives are often yellowish and can be purified by column chromatography .Aplicaciones Científicas De Investigación
Antimicrobial Properties
- Application Summary: Benzothiophene derivatives have been tested for their antimicrobial properties against various microorganisms .
- Methods of Application: The antimicrobial properties were tested using standard microbiological techniques against indicator microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 .
- Results: Some compounds displayed high antibacterial activity against S. aureus . Others were found to have potential as antifungal agents against current fungal diseases .
Antioxidant Capacities
- Application Summary: Certain benzothiophene derivatives have shown high antioxidant capacities .
- Methods of Application: The antioxidant capacities were measured using standard biochemical assays .
- Results: The compounds 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene showed high antioxidant capacities with TEAC values of 2.5 and 1.1, respectively . These values surpassed the antioxidant capacity of the universally accepted reference of trolox .
Inhibitory Potential Against Bacteria and Fungi
- Application Summary: Benzothiophene derivatives have been tested for their inhibitory potential against various bacteria and fungi .
- Methods of Application: The inhibitory potential was tested against two Gram-positive bacteria (S. aureus and B. cereus), three Gram-negative bacteria (E. coli, P. aeruginosa and K. pneumoniae) and two fungal species (A. niger and C. albicans) .
- Results: The results of these tests were not specified in the source .
Organic Semiconductor
- Application Summary: Certain benzothiophene derivatives have been used as organic semiconductors .
- Methods of Application: The physicochemical characteristics of the organic semiconductor were studied by exploring the impact of extended π-conjugation .
- Results: The results of these studies were not specified in the source .
Affinity on Serotoninergic 5-HT 1A R
- Application Summary: Certain benzothiophene derivatives were assessed for in vitro affinity on serotoninergic 5-HT 1A R .
- Methods of Application: The affinity was tested by radioligand binding assays, using [3H]-8-OH-DPAT in rat cerebral cortex membranes .
- Results: The results of these tests were not specified in the source .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S2/c1-17(20,16-10-12-6-2-4-8-14(12)23-16)11-19-24(21,22)15-9-5-3-7-13(15)18/h2-10,19-20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNAHCDBIHMVTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

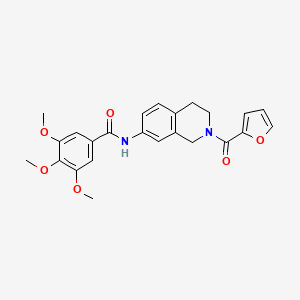
![N-(3-ethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2690234.png)
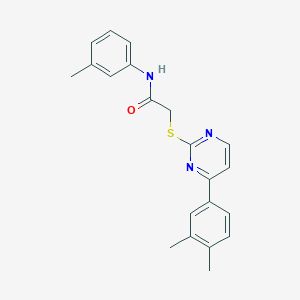
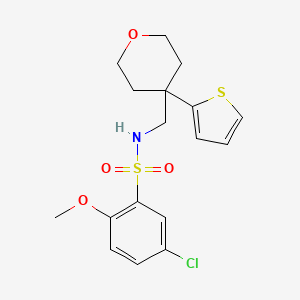
![2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2690238.png)
![methyl 5-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2690239.png)
![2-((4-Bromophenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2690240.png)
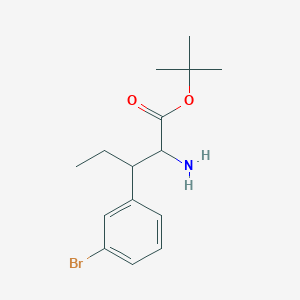
![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2690243.png)
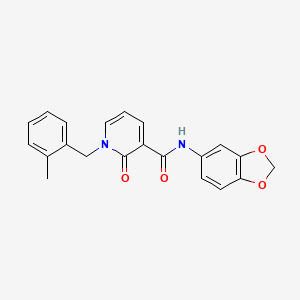
![[2-(2,2,2-Trifluoroethoxy)phenyl]thiourea](/img/structure/B2690248.png)
![1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine](/img/structure/B2690251.png)
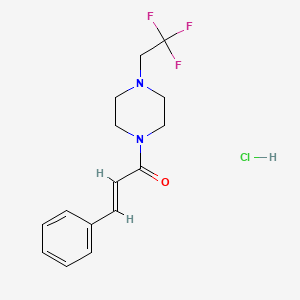
![benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2690255.png)